(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a furan ring substituted with a 2-bromo-4-methylphenyl group and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves the condensation of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(2-chloro-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
- (5Z)-5-{[5-(2-fluoro-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
- (5Z)-5-{[5-(2-iodo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione lies in the presence of the bromine atom in the phenyl ring, which imparts distinct chemical and biological properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom may enhance the compound’s biological activity by influencing its interaction with molecular targets.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-8-2-4-10(11(16)6-8)13-5-3-9(21-13)7-12-14(19)18-15(20)17-12/h2-7H,1H3,(H2,17,18,19,20)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKVCONJLXFSEZ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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